molecular formula C13H16ClFN4O B1654021 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride CAS No. 2095410-64-1

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1654021
CAS No.: 2095410-64-1
M. Wt: 298.74
InChI Key: LSNGIYVQKRETST-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluoropyridinyl Group: This step involves the substitution reaction where a fluoropyridine derivative is introduced to the oxadiazole ring.

    Attachment of the Piperidinylmethyl Group: This can be done through nucleophilic substitution reactions where a piperidine derivative is attached to the oxadiazole ring.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the fluoropyridinyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluoropyridinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
  • 3-(5-Bromopyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride

Uniqueness

The presence of the fluoropyridinyl group in 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O.ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNGIYVQKRETST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-64-1
Record name Pyridine, 5-fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride

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